molecular formula C25H29NO6 B2810516 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859130-47-5

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2810516
CAS No.: 859130-47-5
M. Wt: 439.508
InChI Key: KBVDOOXMWPDGPW-STZFKDTASA-N
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Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzofuran core, which is known for its biological activity, and a trimethoxybenzylidene moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran core with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Azepan-1-ylmethyl Group: This can be done through nucleophilic substitution reactions using azepane and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using hydrogenation or other reducing agents.

    Substitution: The azepan-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Potential use in the development of organic electronic materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: The compound’s pharmacological properties make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the formulation of new therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Trimethoxybenzylidene Derivatives: Compounds with similar trimethoxybenzylidene groups but different core structures.

Uniqueness

    Structural Features: The combination of the benzofuran core, trimethoxybenzylidene moiety, and azepan-1-ylmethyl group makes this compound unique.

    Pharmacological Properties: The specific arrangement of functional groups can enhance its biological activity compared to similar compounds.

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-29-20-11-8-16(23(30-2)25(20)31-3)14-21-22(28)17-9-10-19(27)18(24(17)32-21)15-26-12-6-4-5-7-13-26/h8-11,14,27H,4-7,12-13,15H2,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVDOOXMWPDGPW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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